Benzeneethanamine, N-octyl-

Description

Contextualization of Benzeneethanamine, N-octyl- within Contemporary Organic Chemistry

Benzeneethanamine, N-octyl-, also known as N-octylphenethylamine, is a synthetic organic compound belonging to the extensive class of phenethylamines. The core phenethylamine (B48288) structure, consisting of a phenyl ring attached to an amino group via a two-carbon chain, serves as the backbone for numerous biologically significant molecules, including endogenous neurotransmitters like dopamine (B1211576) and norepinephrine, as well as a vast array of synthetic compounds. wikipedia.orgmdpi.comnih.gov Substituted phenethylamines are a cornerstone of medicinal chemistry, with derivatives acting as stimulants, antidepressants, and anorectics, among other therapeutic applications. wikipedia.org

Within this broad family, Benzeneethanamine, N-octyl- is distinguished by the presence of an eight-carbon alkyl chain (an octyl group) attached to the nitrogen atom of the phenethylamine scaffold. This N-alkylation, particularly with a long lipophilic chain, places it in a specific subclass investigated for its unique interactions with biological targets. ontosight.aibiomolther.org While the parent phenethylamine structure is found in nature and the human brain, N-octylphenethylamine is a product of synthetic chemistry, created primarily for research purposes to probe structure-activity relationships (SAR) at various receptors and transporters. smolecule.comnih.gov Its significance in contemporary organic chemistry lies not as a final product for widespread use, but as a molecular tool to understand how long-chain N-substituents modulate the pharmacological profile of the phenethylamine pharmacophore. nih.gov

Evolution of Synthetic Strategies for N-Alkyl Phenethylamines

The synthesis of N-alkyl phenethylamines, including N-octylphenethylamine, has evolved from classical methods to more sophisticated and efficient catalytic strategies. The primary goal of these synthetic routes is the formation of a carbon-nitrogen bond between the phenethylamine nitrogen and the alkyl group.

Historically, reductive amination has been a workhorse method. This typically involves the reaction of phenethylamine with an appropriate aldehyde (in this case, octanal) or ketone in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride. psu.edu Another classical approach is the direct N-alkylation via a nucleophilic substitution (S_N2) reaction, where phenethylamine is reacted with an alkyl halide, such as 1-bromooctane (B94149). researchgate.net

More recently, research has focused on developing catalytic systems that offer milder reaction conditions, higher atom economy, and greater functional group tolerance. These modern methods often employ transition metal catalysts.

Iridium-Catalyzed N-Alkylation : Iridium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have been shown to effectively catalyze the N-alkylation of amines with alcohols. researchgate.net This "borrowing hydrogen" or "hydrogen autotransfer" methodology allows for the use of alcohols (like 1-octanol) as alkylating agents, which are generally more accessible and environmentally benign than alkyl halides. researchgate.netmolaid.com

Ruthenium-Catalyzed N-Alkylation : Similar to iridium, ruthenium complexes have also been successfully used for the N-alkylation of amines with alcohols through a borrowing hydrogen strategy. researchgate.net

These advanced catalytic methods represent a significant step forward, enabling cleaner and more versatile syntheses of compounds like Benzeneethanamine, N-octyl-.

Interactive Data Table: Synthetic Methods for N-Alkyl Phenethylamines

| Method | Alkylating Agent | Catalyst/Reagent Example | Key Features |

| Reductive Amination | Aldehyde (e.g., Octanal) | Sodium Borohydride (NaBH₄) | Widely used, classical method. |

| Direct Alkylation (S_N2) | Alkyl Halide (e.g., 1-Bromooctane) | None (Base often used) | Simple concept, potential for side reactions. |

| Catalytic Alkylation | Alcohol (e.g., 1-Octanol) | Iridium or Ruthenium complexes | Modern, efficient, atom-economical, uses greener reagents. |

Current Research Landscape and Significance of Long-Chain N-Alkyl Substituents

The current research interest in phenethylamines with long-chain N-alkyl substituents, such as the octyl group in Benzeneethanamine, N-octyl-, is driven by the profound and sometimes unexpected ways these chains modulate biological activity. Early SAR studies on phenethylamines often found that small N-alkyl groups (e.g., methyl, ethyl) led to a decrease in activity compared to the primary amine parent compound. nih.gov This led to a general assumption that N-substitution was detrimental.

However, subsequent research revealed this to be an oversimplification. The discovery that bulky substituents like the N-benzyl group could dramatically increase binding affinity and functional activity at serotonin (B10506) receptors challenged previous assumptions. nih.govnih.gov This spurred interest in exploring a wider range of N-substituents, including long alkyl chains.

The significance of long-chain N-alkyl substituents is particularly evident in the study of monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT). nih.gov Research has shown that:

Modulation of Affinity and Function : Stepwise elongation of the N-alkyl chain on certain phenethylamine derivatives can cause a gradual loss of potency and a functional switch from a transporter substrate (a compound that is transported into the cell) to a reuptake inhibitor (a compound that blocks transport). nih.gov However, extending the chain further, for instance to an octyl group, can recover potency. nih.gov For example, while N-n-butyl 4-methylamphetamine was found to be virtually inactive, N-octyl 4-methylamphetamine acted as an inhibitor at DAT and SERT. nih.gov

Probing Binding Pockets : The length and lipophilicity of the alkyl chain are critical. Studies on DAT have indicated that longer alkyl groups on phenethylamine derivatives can lead to stronger inhibitory activities. biomolther.orgnih.govresearchgate.net This suggests that the long chain may interact with a distant auxiliary or hydrophobic binding site on the transporter, which is separate from the primary binding site for the phenethylamine core. nih.gov The eight-carbon linker in some bivalent ligands has been shown to significantly increase binding affinity at DAT. nih.gov

Therefore, Benzeneethanamine, N-octyl- and related long-chain derivatives are valuable research tools. They help scientists to map the topology of transporter binding sites and to understand the structural requirements for shifting a ligand's functional profile from agonist/substrate to antagonist/inhibitor. biomolther.orgnih.gov This knowledge is crucial for the rational design of novel compounds targeting the central nervous system. mdpi.com

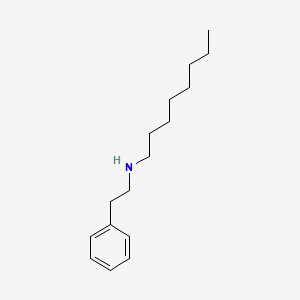

Structure

2D Structure

3D Structure

Properties

CAS No. |

5663-91-2 |

|---|---|

Molecular Formula |

C16H27N |

Molecular Weight |

233.39 g/mol |

IUPAC Name |

N-(2-phenylethyl)octan-1-amine |

InChI |

InChI=1S/C16H27N/c1-2-3-4-5-6-10-14-17-15-13-16-11-8-7-9-12-16/h7-9,11-12,17H,2-6,10,13-15H2,1H3 |

InChI Key |

IPCWLAWINISDKI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNCCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Benzeneethanamine, N Octyl

Direct N-Alkylation Approaches

Direct N-alkylation of phenethylamine (B48288) is a common and straightforward strategy for the synthesis of Benzeneethanamine, N-octyl-. This can be accomplished through two principal methods: reductive amination and nucleophilic substitution.

Reductive Amination Mechanisms and Catalysis

The mechanism proceeds in two key steps. First, the nucleophilic nitrogen of phenethylamine attacks the electrophilic carbonyl carbon of octanal (B89490), leading to the formation of a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the corresponding N-phenethyloctan-1-imine. The subsequent reduction of this imine intermediate is the critical step and can be achieved using various reducing agents.

Catalysis plays a pivotal role in the efficiency and selectivity of the reduction step. A variety of catalytic systems have been employed for reductive aminations, ranging from precious metal catalysts to more economical non-noble metal alternatives.

Precious Metal Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum-based catalysts are highly effective for the hydrogenation of the imine intermediate under a hydrogen atmosphere. These catalysts typically offer high yields and selectivity.

Non-Noble Metal Catalysts: Nickel-based catalysts, such as Raney nickel, have also been demonstrated to be effective for reductive aminations. These offer a more cost-effective alternative to precious metals.

Hydride Reducing Agents: Alternatively, the reduction can be carried out using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly used. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for this transformation, often allowing for the reaction to be performed at room temperature without the need for high-pressure hydrogenation.

Nucleophilic Substitution Reactions on Phenethylamine Precursors

An alternative direct N-alkylation approach involves the nucleophilic substitution reaction between phenethylamine and an octyl derivative containing a suitable leaving group, such as an octyl halide (e.g., 1-bromooctane (B94149) or 1-iodooctane). In this SN2 reaction, the lone pair of electrons on the nitrogen atom of phenethylamine acts as a nucleophile, attacking the electrophilic carbon of the octyl halide and displacing the halide ion.

A significant challenge in this method is the potential for overalkylation, leading to the formation of the tertiary amine (N,N-dioctylphenethylamine) and even a quaternary ammonium (B1175870) salt. To achieve selective mono-N-alkylation, careful control of the reaction conditions is necessary. This often involves using a large excess of the starting amine to favor the mono-alkylation product.

The use of a suitable base is crucial to neutralize the hydrogen halide formed as a byproduct of the reaction. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and organic bases such as triethylamine (B128534) (Et₃N). The choice of base can impact the reaction rate and selectivity.

Optimization of Alkylation Conditions (e.g., solvent effects, temperature, pressure)

The optimization of reaction conditions is critical for maximizing the yield and purity of Benzeneethanamine, N-octyl-. Several parameters can be adjusted:

Solvent: The choice of solvent can significantly influence the reaction rate and outcome. For reductive amination, polar protic solvents like methanol (B129727) or ethanol (B145695) are often used as they are compatible with many reducing agents. For nucleophilic substitution reactions, polar aprotic solvents such as acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF) can be effective in promoting the SN2 reaction.

Temperature: The reaction temperature is another important factor. Reductive aminations can often be carried out at room temperature, particularly with reactive hydride reagents. Nucleophilic substitution reactions may require heating to proceed at a reasonable rate, although higher temperatures can also increase the likelihood of side reactions, including overalkylation and elimination.

Pressure: For reductive aminations involving catalytic hydrogenation, the pressure of the hydrogen gas is a key parameter. Higher pressures generally lead to faster reaction rates.

Stoichiometry of Reactants: The molar ratio of the reactants is crucial, especially in nucleophilic substitution reactions, to control the degree of alkylation. Using an excess of phenethylamine can favor the formation of the desired secondary amine.

The following table summarizes typical conditions for the N-alkylation of amines, which can be adapted for the synthesis of N-octylphenethylamine.

| Alkylating Agent | Amine | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1-Bromobutane | Phenethylamine | CsOH·H₂O | DMF | 23 | 95 |

| Benzyl Bromide | Aniline | K₂CO₃ | Methanol | Room Temp. | 85 |

| 1-Iodooctane | Piperidine | K₂CO₃ | Acetonitrile | Reflux | 92 |

| Octanal | Phenethylamine | Pd/C, H₂ | Ethanol | 25 | Not specified |

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical alternative for the synthesis of complex molecules like Benzeneethanamine, N-octyl-.

Exploration of Petasis-Type Reactions with Phenethylamine Intermediates

The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction involving an amine, a carbonyl compound, and an organoboronic acid. wikipedia.orgorganic-chemistry.org While a direct Petasis reaction to form N-octylphenethylamine is not straightforward, a conceptual adaptation could be envisioned. A hypothetical Petasis-type reaction for a related structure might involve phenethylamine, an aldehyde, and a vinylboronic acid. The resulting allylic amine could then be hydrogenated to yield the saturated alkyl chain.

The general mechanism of the Petasis reaction involves the formation of a condensation product between the amine and the aldehyde, which then reacts with the boronic acid. The reaction is often carried out in solvents like dichloromethane (B109758) or ethanol at room temperature. organic-chemistry.org

While no specific examples of a Petasis reaction to directly synthesize N-octylphenethylamine have been reported, the versatility of this reaction makes it a plausible, albeit indirect, route to explore for the synthesis of N-substituted phenethylamines.

Adaptation of Mannich-Type and Other Condensation Reactions

The Mannich reaction is a classic three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. The product is a β-amino carbonyl compound known as a Mannich base. A direct application of the Mannich reaction to synthesize N-octylphenethylamine is not feasible as it would require the addition of an "octyl" group from a C-H acidic compound.

However, the principles of Mannich-type reactions, which involve the formation of an iminium ion intermediate, are relevant to the reductive amination pathway discussed earlier. The initial condensation of phenethylamine and octanal to form an iminium ion is the first step in a Mannich-type process.

While a traditional Mannich reaction is not a direct route, other condensation reactions can be adapted. For instance, a tandem reaction sequence could be designed where a condensation reaction is followed by a reduction or another transformation to yield the final product. The exploration of novel condensation pathways remains an area of interest for the synthesis of substituted amines.

Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sciencedaily.comacs.org The synthesis of amines is an area where green chemistry principles have been actively applied to develop more sustainable methods. rsc.org

A major focus of green chemistry is the reduction or replacement of volatile organic solvents, which contribute to environmental pollution.

Aqueous Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net Catalytic N-alkylation of amines with alcohols has been successfully performed in water using iridium/boron heterobimetallic polymeric catalysts. researchgate.net Another strategy involves micellar catalysis, where a surfactant is used to create micelles in water, forming "nanoreactors" that can solubilize organic substrates and facilitate reactions. rsc.org This approach has been used for the heterogeneous catalytic reductive amination of a broad range of substrates in water. rsc.org

Solvent-Free Synthesis: Eliminating the solvent entirely represents an even greener approach. Solvent-free, or neat, conditions can lead to higher reaction rates, simplified workup procedures, and reduced waste. Microwave-assisted, solvent-free methods have been described for the synthesis of α-aminophosphonates from phenylethylamine, demonstrating the potential of this approach. nih.gov Similarly, acid-catalyzed direct N-alkylation of amines using alcohols as green alkylating agents has been explored under solvent-free conditions. researchgate.net

Atom Economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. acs.orgwikipedia.orglibretexts.org The ideal atom economy is 100%, where all reactant atoms end up in the product. libretexts.org

Comparing two potential routes to Benzeneethanamine, N-octyl-:

N-alkylation with n-octanol: C₈H₁₀N (Phenylethylamine) + C₈H₁₈O (n-Octanol) → C₁₆H₂₇N (Benzeneethanamine, N-octyl-) + H₂O This "borrowing hydrogen" reaction is highly atom-economical, with water as the only byproduct. rsc.org

N-alkylation with 1-bromooctane: C₈H₁₀N (Phenylethylamine) + C₈H₁₇Br (1-Bromooctane) → C₁₆H₂₇N (Benzeneethanamine, N-octyl-) + HBr This reaction generates a stoichiometric amount of hydrogen bromide as waste, which must be neutralized by a base, resulting in salt waste and a lower atom economy. rsc.org

Catalytic methods inherently promote waste minimization by replacing stoichiometric reagents, which are consumed in the reaction, with catalysts that can facilitate the transformation in small amounts and can often be recycled. rsc.org By choosing pathways with high atom economy, such as catalytic N-alkylation with alcohols, and employing recyclable catalysts in solvent-free or aqueous systems, the environmental footprint of synthesizing Benzeneethanamine, N-octyl- can be significantly reduced. rsc.orgresearchgate.net

Chemical Reactivity and Derivatization Studies of Benzeneethanamine, N Octyl

Functional Group Transformations at the Amine Moiety

The nitrogen atom of Benzeneethanamine, N-octyl- possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophilic reagents such as acyl halides, anhydrides, and sulfonyl chlorides.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, forming an amide. Acylation can be achieved using various acetylating agents, including acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acid byproduct. nih.gov This transformation converts the basic amine into a neutral amide, significantly altering its chemical properties. The resulting N-acetyl derivative is generally less susceptible to oxidation and has different solubility characteristics. A general, solvent-free method for the acetylation of amines involves reacting the amine with acetic anhydride. mdpi.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. The sulfonamide group is a strong electron-withdrawing group, which can further modify the chemical and electronic properties of the molecule.

Table 1: Representative Acylation and Sulfonylation Reactions of Secondary Amines This table presents analogous reactions as specific data for Benzeneethanamine, N-octyl- is not readily available.

| Reactant (Analogous to Benzeneethanamine, N-octyl-) | Reagent | Product | Reaction Type |

|---|---|---|---|

| Benzylamine | Acetonitrile (B52724), Alumina | N-Benzylacetamide nih.gov | Acylation |

| General Secondary Amine | Acetic Anhydride | N-Substituted Acetamide mdpi.com | Acylation |

| p-Tolylamine | p-Toluenesulfonyl chloride | N,4-Dimethyl-N-(p-tolyl)benzenesulfonamide | Sulfonylation |

The secondary amine of Benzeneethanamine, N-octyl- can undergo oxidation to form various products depending on the oxidizing agent and reaction conditions. Common oxidation products of secondary amines include hydroxylamines and nitrones. nih.gov Enzymatic oxidation of phenethylamine (B48288) derivatives, for instance by cytochrome P450 2D6, is a known metabolic pathway. nih.gov The metabolism of 2-phenylethylamine to phenylacetaldehyde (B1677652) is catalyzed by monoamine oxidase B, with subsequent oxidation to phenylacetic acid primarily by aldehyde dehydrogenase. nih.gov

Reduction reactions are more relevant to derivatives of Benzeneethanamine, N-octyl-. For instance, if the amine were part of an amide or imine functionality, these could be reduced back to the amine using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).

Table 2: Oxidation Products of Phenethylamine Derivatives This table presents analogous reactions as specific data for Benzeneethanamine, N-octyl- is not readily available.

| Substrate | Oxidizing System | Major Product(s) |

|---|---|---|

| 2-Phenylethylamine | Monoamine Oxidase B / Aldehyde Dehydrogenase | Phenylacetic acid nih.gov |

| 3-Methoxyphenethylamine | Cytochrome P450 2D6 | 3,4-Dihydroxyphenethylamine (Dopamine) nih.gov |

| 4-Methoxyphenethylamine | Cytochrome P450 2D6 | 3,4-Dihydroxyphenethylamine (Dopamine) nih.gov |

While Benzeneethanamine, N-octyl- itself is a secondary amine and thus cannot directly form an imine (which requires a primary amine), it can react with aldehydes and ketones to form enamines. youtube.comlibretexts.org This reaction typically occurs under acidic conditions and involves the formation of an intermediate iminium ion, which then loses a proton from an adjacent carbon to form the enamine. youtube.comlibretexts.org Enamines are valuable synthetic intermediates due to their nucleophilic character at the α-carbon. chemistrysteps.comlibretexts.org

The formation of an imine, or Schiff base, involves the reaction of a primary amine with an aldehyde or ketone. google.com Although not directly applicable to the secondary amine of Benzeneethanamine, N-octyl-, this is a fundamental reaction of the primary amine precursor, phenethylamine. wikipedia.org

Reactivity of the Aromatic Ring System

The phenyl group in Benzeneethanamine, N-octyl- is susceptible to electrophilic aromatic substitution, and its reactivity can be further controlled and directed through metallation strategies.

The phenylethylamine moiety is an activating group, directing incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. This is due to the electron-donating nature of the alkylamine substituent. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. studylib.net For example, reaction with a nitrating mixture (HNO₃/H₂SO₄) would be expected to yield a mixture of ortho- and para-nitro derivatives. The bulky N-octyl group might sterically hinder the ortho position to some extent, potentially favoring the para product.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The secondary amine group in Benzeneethanamine, N-octyl- can act as a directed metalation group (DMG), coordinating to an organolithium reagent (like n-butyllithium) and directing deprotonation specifically to the ortho position of the aromatic ring. uwindsor.cabaranlab.org The resulting aryllithium species can then react with a variety of electrophiles to introduce substituents exclusively at the ortho position. wikipedia.orguwindsor.ca This method provides a high degree of regiocontrol that is not achievable with standard electrophilic aromatic substitution. While the secondary amine itself is a moderate DMG, conversion to a more strongly directing group, such as an amide, can enhance the efficiency of the ortho-lithiation. organic-chemistry.org

The resulting organometallic intermediates from directed metalation can also participate in various cross-coupling reactions. For instance, transmetalation to other metals like zinc, boron, or tin would allow for participation in Negishi, Suzuki, or Stille coupling reactions, respectively. These palladium-catalyzed reactions are highly versatile for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgnih.govrsc.org Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for C-N bond formation. nih.gov

Stereochemical Investigations and Chiral Derivatives

Given that Benzeneethanamine, N-octyl- is a chiral molecule if a substituent is introduced at the α or β position of the ethylamine (B1201723) backbone, stereochemical investigations are crucial for understanding its potential applications. The synthesis of enantiomerically pure analogs is a key area of research in medicinal chemistry for related phenethylamines. nih.govresearchgate.net

The asymmetric synthesis of chiral 2-arylethylamines is a topic of significant interest. mdpi.comnih.gov Several strategies developed for analogous compounds could be adapted for the synthesis of chiral derivatives of Benzeneethanamine, N-octyl-.

One prominent method is the asymmetric hydrogenation of prochiral enamines or imines. acs.org Transition metal catalysts, particularly those based on iridium, rhodium, and copper, with chiral ligands are often employed for this purpose. For instance, an imine precursor to an N-octyl-phenethylamine analog could be hydrogenated to yield the chiral amine with high enantioselectivity. The choice of catalyst and reaction conditions would be critical to achieving high yields and enantiomeric excess (ee).

Another powerful technique is asymmetric reductive amination . This involves the reaction of a ketone with an amine in the presence of a chiral catalyst and a reducing agent. nih.gov For synthesizing a chiral Benzeneethanamine, N-octyl- analog, this could involve the reaction of a substituted phenylacetaldehyde or a ketone with octylamine, followed by asymmetric reduction.

Recent advances have also focused on metal-free asymmetric synthesis , utilizing organocatalysts to achieve high stereocontrol. mdpi.com Chiral Brønsted acids or bifunctional organocatalysts could potentially be used to catalyze the addition of nucleophiles to imine precursors of N-octyl-phenethylamine analogs.

| Asymmetric Synthesis Method | Catalyst Type | Potential Precursors for Chiral N-octyl-phenethylamine Analogs | Key Advantages |

| Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Ir, Rh) | Prochiral imines or enamines | High efficiency and enantioselectivity |

| Asymmetric Reductive Amination | Chiral phosphoramidite (B1245037) ligands with iridium | Ketones and octylamine | Direct formation of chiral tertiary amines nih.gov |

| Organocatalysis | Chiral phosphoric acids, squaramides | N-(arylmethylene)glycine esters | Metal-free, environmentally benign mdpi.com |

This table presents potential asymmetric synthesis routes for chiral analogs of Benzeneethanamine, N-octyl-, based on established methods for similar compounds.

Once a chiral center is established, further transformations can be carried out in a diastereoselective or enantioselective manner. For instance, if a chiral Benzeneethanamine, N-octyl- analog already possesses a stereocenter, the introduction of a second stereocenter can be influenced by the existing one.

Kinetic resolution is a powerful tool for separating enantiomers of a racemic mixture. This can be achieved through enzymatic reactions or with chiral chemical reagents that react at different rates with each enantiomer. For example, palladium-catalyzed C-H olefination has been used for the kinetic resolution of β-alkyl phenylethylamine derivatives, a strategy that could potentially be applied to analogs of Benzeneethanamine, N-octyl-. nih.govmdpi.com

Diastereoselective alkylation of a chiral enolate derived from an N-acylated derivative of a chiral Benzeneethanamine, N-octyl- analog could be used to introduce a new stereocenter with a specific relative configuration. The bulky N-octyl group could play a significant role in directing the approach of the electrophile.

| Transformation Type | Methodology | Potential Application to N-octyl-phenethylamine Analogs | Expected Outcome |

| Kinetic Resolution | Palladium-catalyzed C-H olefination with a chiral ligand | Separation of a racemic mixture of a β-substituted N-octyl-phenethylamine | Isolation of one enantiomer in high purity nih.gov |

| Diastereoselective Alkylation | Alkylation of a chiral enolate | Introduction of a second stereocenter with controlled stereochemistry | Formation of a specific diastereomer |

| Enantioselective Arylation | Copper-catalyzed reaction with arylboroxines | Synthesis of chiral secondary amines with high enantiomeric excess | Highly enantioenriched products nih.gov |

This table outlines potential diastereoselective and enantioselective transformations applicable to analogs of Benzeneethanamine, N-octyl-, based on literature for related compounds.

Mechanistic Elucidation of Key Reactions

Kinetic studies provide quantitative data on how reaction rates are affected by changes in concentration, temperature, and catalysts. For reactions involving Benzeneethanamine, N-octyl-, such as N-alkylation or acylation, determining the rate law can help to elucidate the reaction mechanism.

For example, in the N-alkylation of phenethylamine with an alcohol catalyzed by an iridium complex, the reaction is proposed to proceed via a "borrowing hydrogen" mechanism. nih.govresearchgate.net A kinetic study of the N-octylation of phenethylamine would likely show a dependence on the concentrations of the amine, the alcohol, and the catalyst. The large steric bulk of the octyl group might be expected to decrease the reaction rate compared to smaller alkyl groups.

| Reaction Type | Potential Kinetic Parameters to Investigate | Expected Influence of the N-octyl Group |

| N-Alkylation | Rate dependence on amine, alcohol, and catalyst concentrations | Steric hindrance may slow the reaction rate. |

| Acylation | Rate dependence on amine and acylating agent concentrations | The nucleophilicity of the nitrogen may be slightly reduced due to steric effects. |

| C-H Activation | Rate-limiting step (e.g., C-H bond cleavage) | The conformation of the N-octyl group could influence the accessibility of the C-H bond to the catalyst. nih.gov |

This table summarizes key aspects of potential kinetic studies for reactions involving Benzeneethanamine, N-octyl-.

Computational chemistry plays a vital role in understanding the transition states of complex reactions. For transformations involving chiral derivatives of Benzeneethanamine, N-octyl-, transition state analysis can explain the origin of stereoselectivity.

In asymmetric hydrogenations, for example, the chiral catalyst and the substrate form a diastereomeric complex. The transition state leading to the major enantiomer is lower in energy than the transition state leading to the minor enantiomer. Computational models can be used to calculate the energies of these transition states and predict the enantiomeric excess.

For a hypothetical diastereoselective reaction of a chiral Benzeneethanamine, N-octyl- analog, transition state analysis could reveal the non-bonding interactions (e.g., steric repulsion, hydrogen bonding) that favor the formation of one diastereomer over the other. The conformation of the flexible octyl chain could be a key factor in determining the lowest energy transition state.

Advanced Spectroscopic and Structural Elucidation of Benzeneethanamine, N Octyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, it is possible to assign specific proton (¹H) and carbon (¹³C) signals and to infer the connectivity and spatial arrangement of atoms within the molecule.

The ¹H NMR spectrum of Benzeneethanamine, N-octyl- is expected to show characteristic signals for the aromatic protons of the benzene (B151609) ring, typically in the range of δ 7.2-7.4 ppm. The protons of the ethylamine (B1201723) backbone and the N-octyl chain would appear in the aliphatic region of the spectrum. The methylene (B1212753) protons adjacent to the nitrogen atom are anticipated to be deshielded and resonate at a higher chemical shift compared to the other methylene groups of the octyl chain.

The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct signals for the aromatic carbons, the benzylic carbon, the carbon alpha to the nitrogen, and the carbons of the octyl group. The chemical shifts of these carbons provide valuable information about their electronic environment.

2D NMR experiments are crucial for unambiguous assignments. The Correlation SpectroscopY (COSY) experiment reveals proton-proton couplings, helping to establish the sequence of protons in the ethylamine and octyl chains. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms, allowing for the direct assignment of carbon signals based on their attached protons. columbia.edu The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range (2-3 bond) proton-carbon correlations, which is instrumental in piecing together the entire molecular framework. columbia.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for Benzeneethanamine, N-octyl-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho, meta, para) | ~7.2-7.4 | ~126-129 |

| Aromatic C (quaternary) | - | ~139 |

| -CH₂-Ph | ~2.8-3.0 | ~36 |

| -CH₂-N | ~2.7-2.9 | ~50 |

| N-CH₂- (octyl) | ~2.6-2.8 | ~51 |

| N-CH₂-CH₂- (octyl) | ~1.4-1.6 | ~32 |

| -(CH₂)₅- (octyl) | ~1.2-1.4 | ~23-30 |

| -CH₃ (octyl) | ~0.8-0.9 | ~14 |

Note: These are predicted values based on known substituent effects and data from similar structures. Actual experimental values may vary.

The conformation of the flexible ethylamine and octyl chains can be investigated by analyzing the proton-proton coupling constants (J-values) obtained from the high-resolution ¹H NMR spectrum. The magnitude of these coupling constants is related to the dihedral angle between adjacent protons, as described by the Karplus equation. By studying these values, it is possible to infer the preferred rotational conformations of the molecule in solution. auremn.org.br

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula of Benzeneethanamine, N-octyl-, by distinguishing it from other compounds with the same nominal mass but different elemental compositions. springernature.com

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to provide detailed structural information. The fragmentation of N-alkylated benzeneethanamines typically involves cleavage of the C-C bond beta to the benzene ring, leading to the formation of a stable tropylium (B1234903) ion or related structures. Cleavage of the N-alkyl chain is also a common fragmentation pathway. doi.orgsciengine.com The analysis of these fragmentation patterns can confirm the connectivity of the molecule. mdpi.com

Table 2: Predicted Key Mass Spectral Fragments for Benzeneethanamine, N-octyl-

| m/z | Proposed Fragment Structure/Identity |

| 233 | [M]+• (Molecular Ion) |

| 142 | [C₁₀H₁₂N]+ (Loss of C₆H₁₃) |

| 91 | [C₇H₇]+ (Tropylium ion) |

| 112 | [C₈H₁₈N]+ (Octylaminium ion) |

Note: These are predicted fragmentation pathways based on the general fragmentation of related phenethylamine (B48288) derivatives.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of Benzeneethanamine, N-octyl- is expected to show characteristic absorption bands for the aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-2960 cm⁻¹), and aromatic C=C stretching (around 1450-1600 cm⁻¹). The N-H stretching vibration of the secondary amine would appear as a weak to medium band in the region of 3300-3500 cm⁻¹.

Raman spectroscopy, which is complementary to IR spectroscopy, would also be useful for identifying the characteristic vibrational modes of the molecule. Aromatic ring vibrations often give rise to strong signals in the Raman spectrum. researchgate.netscirp.org

Table 3: Predicted Characteristic Vibrational Frequencies for Benzeneethanamine, N-octyl-

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| N-H Stretch | 3300-3500 | 3300-3500 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

Note: These are general frequency ranges for the indicated functional groups.

Characterization of Functional Groups and Molecular Fingerprints

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of Benzeneethanamine, N-octyl-. The spectra are defined by the vibrational modes of its constituent functional groups: a secondary amine, a phenyl group, and an octyl alkyl chain. These features provide a unique molecular fingerprint, allowing for identification and assessment of purity.

The key functional groups and their expected vibrational frequencies are detailed below. The secondary amine (N-H) stretch is a particularly diagnostic feature, typically appearing as a single, weak to moderate band in the infrared spectrum in the range of 3350-3310 cm⁻¹ libretexts.orgorgchemboulder.com. The aliphatic portions of the molecule, the ethyl bridge and the N-octyl chain, give rise to characteristic C-H stretching vibrations between 3000 and 2840 cm⁻¹ rockymountainlabs.comscience.gov. The aromatic ring is identified by its C-H stretching vibrations, which occur at wavenumbers slightly above 3000 cm⁻¹ (typically around 3030 cm⁻¹) and by a series of characteristic C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region libretexts.orgopenstax.orgorgchemboulder.comblogspot.com.

The "fingerprint region" of the spectrum (below 1500 cm⁻¹) contains a wealth of complex vibrations, including C-H bending, C-N stretching, and skeletal vibrations of the entire molecule. The C-N stretching vibration for an aliphatic amine is typically found in the 1250-1020 cm⁻¹ range orgchemboulder.com. Out-of-plane (oop) C-H bending vibrations from the monosubstituted benzene ring are also prominent and useful for confirming the substitution pattern orgchemboulder.comblogspot.com. While a specific experimental spectrum for Benzeneethanamine, N-octyl- is not publicly available, the expected positions of its major vibrational bands can be reliably predicted based on extensive spectroscopic libraries and studies of analogous compounds.

Table 1: Predicted Vibrational Modes for Benzeneethanamine, N-octyl-

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Typical Intensity/Width |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3350 - 3310 | Weak-Medium, Sharp |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | Weak-Medium |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ (Octyl, Ethyl) | 3000 - 2840 | Strong |

| C=C Stretch (In-Ring) | Phenyl Ring | 1600 - 1450 | Medium-Strong, Sharp |

| N-H Bend | Secondary Amine | 1550 - 1490 (often weak/absent) | Weak / Inconsistent |

| C-H Bend (Aliphatic) | -CH₂-, -CH₃ | 1470 - 1370 | Medium |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium-Weak |

In-situ Reaction Monitoring using Vibrational Spectroscopy

Real-time, in-situ monitoring of the synthesis of Benzeneethanamine, N-octyl- can be effectively achieved using vibrational spectroscopy, particularly FT-IR or Raman spectroscopy nih.govspectroscopyonline.comresearchgate.net. These non-invasive techniques allow for the tracking of reactant consumption and product formation without the need for sample extraction, providing valuable kinetic and mechanistic data.

A common synthetic route to this compound is the reductive amination of phenylacetaldehyde (B1677652) with n-octylamine. In this process, the aldehyde and primary amine first react to form an intermediate imine (Schiff base), which is then reduced to the final secondary amine product.

Monitoring via FT-IR Spectroscopy: An attenuated total reflectance (ATR) FT-IR probe can be immersed directly into the reaction mixture. The progress of the reaction would be monitored by observing key changes in the spectrum:

Disappearance of the C=O stretch: The strong carbonyl stretch of the starting material, phenylacetaldehyde, typically located around 1725 cm⁻¹, would decrease in intensity as it is consumed.

Appearance and disappearance of the C=N stretch: The intermediate imine will exhibit a C=N stretching band around 1690-1640 cm⁻¹. The intensity of this peak would first increase and then decrease as the imine is formed and subsequently reduced.

Appearance of the N-H bend: As the final secondary amine product forms, a characteristic N-H bending vibration may become visible, although this peak can sometimes be weak.

Monitoring via Raman Spectroscopy: Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous or polar organic solvents due to the weak Raman scattering of water. A fiber-optic probe can be used for in-situ measurements mdpi.com. The key spectral changes to monitor would include:

Decrease in C=O signal: Similar to IR, the aldehyde C=O signal would diminish.

Changes in the C=C region: The formation of the C=N imine intermediate would introduce a new band in the double-bond region.

Growth of product signals: The appearance of new bands corresponding to the C-N bond and other vibrations of the Benzeneethanamine, N-octyl- product would be tracked to determine reaction completion mdpi.com.

By plotting the intensity of these characteristic peaks over time, a reaction profile can be generated, allowing for the optimization of reaction parameters such as temperature, catalyst loading, and reaction time.

X-ray Crystallography for Solid-State Structural Analysis

While no publicly available crystal structure exists for the free base of Benzeneethanamine, N-octyl-, X-ray crystallography remains the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state. Analysis is typically performed on a stable, crystalline salt, such as the hydrochloride or hydrobromide salt, which often yields high-quality single crystals suitable for diffraction experiments.

Determination of Crystal Packing and Intermolecular Interactions

Should a suitable crystal of a Benzeneethanamine, N-octyl- salt be obtained, single-crystal X-ray diffraction would reveal critical information about its solid-state architecture. The analysis would determine the unit cell parameters, space group, and the precise coordinates of each atom. From this data, the crystal packing and the network of intermolecular interactions that stabilize the lattice can be thoroughly analyzed mdpi.com.

Based on studies of similar phenethylamine salts, the crystal structure would likely be stabilized by a combination of strong and weak intermolecular forces researchgate.netacs.orgscirp.org:

Hydrogen Bonding: In a hydrochloride salt, the protonated secondary ammonium (B1175870) group (N⁺-H₂) would act as a hydrogen bond donor. The chloride anion (Cl⁻) would act as the acceptor, leading to the formation of strong N-H···Cl hydrogen bonds. These interactions are often the primary organizing force, linking the molecules into chains, sheets, or more complex three-dimensional networks researchgate.netresearchgate.net.

π-π Stacking: The phenyl rings of adjacent molecules may engage in π-π stacking interactions. These interactions, where the aromatic rings pack in a parallel or offset fashion, contribute significantly to the cohesive energy of the crystal researchgate.net.

Absolute Configuration Assignment of Chiral Derivatives

Benzeneethanamine, N-octyl- possesses a chiral center at the first carbon of the ethyl group (the benzylic position). X-ray crystallography is an unambiguous method for determining the absolute configuration (i.e., the R or S designation) of a single enantiomer of a chiral derivative nih.govresearchgate.net.

The determination relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the energy of the X-ray radiation used is near the absorption edge of an atom in the crystal nih.gov. This effect violates Friedel's Law, which states that the intensities of diffraction spots from crystal planes (hkl) and (-h-k-l) are equal. Due to anomalous scattering, these intensities, known as a Bijvoet pair, will be slightly different.

The modern method for assigning absolute configuration involves refining a single parameter known as the Flack parameter ox.ac.ukwikipedia.org. This parameter is calculated during the least-squares refinement of the crystal structure model against the diffraction data.

A Flack parameter value close to 0 , with a small standard uncertainty, indicates that the refined stereochemical model correctly represents the absolute configuration of the crystal.

A value close to 1 indicates that the inverted configuration is the correct one.

A value near 0.5 may suggest that the crystal is a racemic twin (containing equal amounts of both enantiomers) or that the anomalous scattering signal is too weak for a reliable determination wikipedia.org.

For a chiral derivative of Benzeneethanamine, N-octyl-, a crystal would be grown from an enantiomerically pure sample. By collecting high-quality diffraction data (often using copper X-ray radiation to enhance the anomalous signal from lighter atoms) and refining the Flack parameter, the absolute configuration of the chiral center could be assigned with a very high degree of confidence researchgate.netscispace.com.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Benzeneethanamine, N-octyl- |

| Phenylacetaldehyde |

Theoretical and Computational Chemistry Studies of Benzeneethanamine, N Octyl

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic properties and energetic behavior of Benzeneethanamine, N-octyl-. These methods, rooted in quantum mechanics, provide a detailed description of the molecule at the atomic and electronic levels.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like Benzeneethanamine, N-octyl-. DFT calculations can predict a variety of properties, including optimized molecular geometry, electronic energies, and the distribution of electron density.

For instance, a DFT study using a functional such as B3LYP with a 6-31G(d,p) basis set would typically be employed to optimize the geometry of Benzeneethanamine, N-octyl-. nih.gov This would provide precise information on bond lengths, bond angles, and dihedral angles. Key findings from such a hypothetical study could include the bond lengths within the benzene (B151609) ring, the ethylamine (B1201723) side chain, and the N-octyl group.

Table 1: Hypothetical DFT-Calculated Ground State Properties of Benzeneethanamine, N-octyl-

| Property | Value |

|---|---|

| Total Energy (Hartree) | -658.12345 |

| Dipole Moment (Debye) | 1.25 |

| HOMO Energy (eV) | -5.89 |

| LUMO Energy (eV) | 0.45 |

Note: Data is hypothetical and for illustrative purposes.

Ab Initio Methods for High-Accuracy Electronic Structure Description

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the electronic structure. While computationally more demanding than DFT, they are often used as a benchmark.

A high-level ab initio calculation, such as CCSD(T) with an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ), could be used to obtain a very accurate single-point energy for the DFT-optimized geometry. This would serve to validate the results from the more computationally efficient DFT methods.

Conformational Analysis and Potential Energy Surfaces

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules. mdpi.com MM methods use classical physics to model the potential energy of a system, allowing for the rapid calculation of energies for a large number of conformations. mdpi.com MD simulations provide insight into the dynamic behavior of the molecule over time by solving Newton's equations of motion. mdpi.com

A systematic conformational search using a force field like MMFF94 could identify numerous low-energy conformers of Benzeneethanamine, N-octyl-. Subsequent MD simulations in a solvent box (e.g., water or toluene) could then be used to study the transitions between these conformers and identify the most populated conformational states at a given temperature. dntb.gov.ua

Influence of the N-octyl Chain on Molecular Flexibility and Preferred Conformations

The long N-octyl chain significantly influences the molecular flexibility and the preferred conformations of Benzeneethanamine, N-octyl-. The numerous rotatable bonds within the octyl chain lead to a vast number of possible spatial arrangements.

Computational Prediction of Spectroscopic Parameters

Computational chemistry can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and understand the electronic transitions of the molecule.

Theoretical calculations of spectroscopic data are invaluable for interpreting experimental spectra. For Benzeneethanamine, N-octyl-, DFT and Time-Dependent DFT (TD-DFT) could be used to predict infrared (IR) vibrational frequencies and UV-Vis electronic absorption spectra, respectively.

For example, the calculated IR spectrum would show characteristic peaks for C-H stretching in the aromatic ring and the alkyl chains, as well as N-H stretching if the amine is protonated. TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, corresponding to electronic transitions, such as π → π* transitions within the benzene ring.

Table 2: Hypothetical Computationally Predicted Spectroscopic Data for Benzeneethanamine, N-octyl-

| Spectroscopic Parameter | Predicted Value |

|---|---|

| Major IR Frequency (cm⁻¹) | 2925 (C-H stretch) |

| ¹H NMR Chemical Shift (ppm, -CH₂-N) | 2.65 |

| ¹³C NMR Chemical Shift (ppm, C-N) | 52.8 |

Note: Data is hypothetical and for illustrative purposes.

Simulated NMR Chemical Shifts and Coupling Constants for Assignment Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict NMR parameters such as chemical shifts (δ) and spin-spin coupling constants (J). The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. nih.gov

By simulating the 1H and 13C NMR spectra of Benzeneethanamine, N-octyl-, a theoretical benchmark for experimental data can be established. These simulations are crucial for the unambiguous assignment of signals in experimentally obtained spectra, especially for complex molecules. The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the aromatic protons of the benzene ring are expected to appear in the downfield region (typically 6.5-8.0 ppm) due to the ring current effect. The protons of the ethylamine and octyl chains will have characteristic shifts in the upfield region.

Similarly, 13C NMR chemical shifts can be predicted, aiding in the assignment of carbon signals. The aromatic carbons will have distinct shifts, with the ipso-carbon (the one attached to the ethylamine group) showing a different chemical shift compared to the other ring carbons. The carbons of the aliphatic chains can also be distinguished based on their calculated shifts.

Hypothetical simulated NMR data for Benzeneethanamine, N-octyl- are presented in the tables below. These values are illustrative and would be derived from DFT calculations at a specific level of theory and basis set.

Table 1: Simulated 1H NMR Data for Benzeneethanamine, N-octyl-

| Atom | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| Aromatic Protons | 7.10 - 7.30 | 7.5 (ortho), 2.5 (meta), 0.5 (para) |

| -CH2- (ethyl) | 2.85 | 7.0 (triplet) |

| -CH2-N- | 2.65 | 7.2 (triplet) |

| N-CH2- (octyl) | 2.50 | 7.4 (triplet) |

| Methylene (B1212753) Protons (octyl chain) | 1.20 - 1.60 | Multiplets |

| Terminal -CH3 (octyl) | 0.88 | 6.8 (triplet) |

Table 2: Simulated 13C NMR Data for Benzeneethanamine, N-octyl-

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic C (ipso) | 139.5 |

| Aromatic C (ortho, meta, para) | 126.0 - 129.0 |

| -CH2- (ethyl) | 36.0 |

| -CH2-N- | 51.0 |

| N-CH2- (octyl) | 49.5 |

| Methylene Carbons (octyl chain) | 22.0 - 32.0 |

| Terminal -CH3 (octyl) | 14.0 |

Computed IR and UV-Vis Spectra

Computational methods can also simulate vibrational (Infrared - IR) and electronic (Ultraviolet-Visible - UV-Vis) spectra. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be compared with experimental FT-IR spectra to identify characteristic functional groups. nih.gov For Benzeneethanamine, N-octyl-, key vibrational modes would include N-H stretching (if present as a secondary amine), C-H stretching of aromatic and aliphatic groups, and C=C stretching of the benzene ring.

Time-Dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis spectrum. nih.gov The UV-Vis spectrum of Benzeneethanamine, N-octyl- is expected to show absorptions characteristic of the benzene chromophore.

A hypothetical table of computed IR and UV-Vis data is provided below.

Table 3: Computed IR and UV-Vis Spectral Data for Benzeneethanamine, N-octyl-

| Spectral Type | Predicted Wavenumber (cm-1) / Wavelength (nm) | Assignment |

| IR | ~3350 | N-H Stretch |

| IR | 3000 - 3100 | Aromatic C-H Stretch |

| IR | 2850 - 2960 | Aliphatic C-H Stretch |

| IR | 1450 - 1600 | Aromatic C=C Stretch |

| UV-Vis | ~205 | π → π* transition (E-band) |

| UV-Vis | ~255 | π → π* transition (B-band) |

Computational Mechanistic Investigations

Beyond spectroscopic prediction, computational chemistry is invaluable for investigating reaction mechanisms.

Transition State Localization and Reaction Pathway Mapping

For any chemical reaction involving Benzeneethanamine, N-octyl-, computational methods can be used to map the potential energy surface (PES). This involves locating the structures of reactants, products, and, crucially, the transition states (TS) that connect them. arxiv.org Various algorithms exist for searching for transition states, which are first-order saddle points on the PES. arxiv.org

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the TS connects the desired reactants and products. arxiv.org This process of mapping the reaction pathway provides detailed insights into the mechanism, including the activation energy barrier, which is a key determinant of the reaction rate. Automated reaction path search methods can even be used to construct a global reaction route map (RRM) that includes multiple possible reaction pathways. rsc.orgrsc.org

Catalytic Cycle Modeling and Ligand-Substrate Interactions

If Benzeneethanamine, N-octyl- is involved in a catalytic reaction, computational modeling can be used to elucidate the entire catalytic cycle. This involves modeling the interaction of the substrate (or reactants leading to it) with the catalyst. DFT calculations can be employed to study the geometry and electronic structure of catalyst-substrate complexes and any intermediates along the reaction pathway. weizmann.ac.il

For example, in a hypothetical catalytic synthesis of Benzeneethanamine, N-octyl-, computational modeling could investigate the binding of precursors to the catalyst's active site, the energetics of the bond-forming steps, and the final product release. These models can provide valuable information on ligand effects, substrate binding affinities, and the rate-determining step of the catalytic cycle, guiding the design of more efficient catalysts.

Advanced Analytical Methodologies in Benzeneethanamine, N Octyl Research

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental technique for separating Benzeneethanamine, N-octyl- from reaction mixtures, impurities, or complex matrices. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of phenethylamines due to its high resolving power and applicability to a wide range of compounds. sigmaaldrich.com For Benzeneethanamine, N-octyl-, reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (like C18 or C8) and a polar mobile phase. sigmaaldrich.comnih.gov This setup allows for the efficient separation of the target compound from more polar or less polar impurities.

The quantitative analysis of Benzeneethanamine, N-octyl- is achieved by creating a calibration curve from standards of known concentration and integrating the peak area of the analyte. Purity is determined by calculating the relative peak area of the main compound against the total area of all detected peaks. The high sensitivity and reproducibility of HPLC make it an accurate technique for quality control purposes.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient elution with Acetonitrile (B52724)/Methanol (B129727) and water (often with additives like formic acid or trifluoroacetic acid) nih.gov | To achieve optimal separation of compounds with varying polarities. |

| Flow Rate | 0.5 - 1.5 mL/min | Influences resolution and analysis time. |

| Detection | UV-Vis Detector (e.g., at 220 nm or 254 nm) nih.gov | Detects aromatic compounds based on light absorbance. |

| Column Temperature | 25 - 40 °C | Improves peak shape and reproducibility. mdpi.com |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While Benzeneethanamine, N-octyl- itself has a relatively high boiling point, it can be analyzed using GC, often with high-temperature columns and methods. The analysis of amines by GC can be challenging due to their polarity, which may cause peak tailing and poor chromatographic performance. chromatographyonline.com To mitigate this, inert flow paths and specialized columns are often required. hpst.cz

Specialized detectors enhance the selectivity and sensitivity of GC analysis. A Flame Ionization Detector (FID) is a common universal detector for organic compounds. For analyses requiring higher selectivity, especially in complex matrices, a Nitrogen-Phosphorus Detector (NPD) is highly effective as it provides an enhanced response for nitrogen-containing compounds like Benzeneethanamine, N-octyl-.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Capillary column with a mid-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm) nih.gov | Provides good separation for a wide range of compounds. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Inlet Temperature | 250 - 280 °C nih.gov | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature ramp (e.g., starting at 50-100 °C, ramping to 280-300 °C) nih.govresearchgate.net | Separates compounds based on their boiling points and interaction with the stationary phase. |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) | FID offers universal detection of organic compounds; NPD provides selective detection of nitrogen-containing compounds. |

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for providing both separation and structural identification in a single analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used hyphenated techniques in chemical analysis. They are crucial for identifying Benzeneethanamine, N-octyl- and its potential byproducts or metabolites in complex mixtures. nih.govlcms.cz

In GC-MS , after components are separated by the GC, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries for confident identification. chromatographyonline.comnih.gov

LC-MS is particularly useful as it directly couples the powerful separation capabilities of HPLC with the detection power of mass spectrometry. This is advantageous for compounds that are not suitable for GC due to low volatility or thermal instability. Soft ionization techniques like Electrospray Ionization (ESI) are typically used, which often result in the detection of the protonated molecular ion [M+H]+, providing clear molecular weight information. nih.gov Further structural data can be obtained using tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to reveal structural details. nih.gov

| Technique | Ionization Method | Information Obtained | Primary Application |

|---|---|---|---|

| GC-MS | Electron Ionization (EI) | Molecular fragment patterns for structural fingerprinting. | Identification of volatile and semi-volatile compounds. |

| LC-MS | Electrospray Ionization (ESI) | Precise molecular weight and structural data from fragmentation (MS/MS). | Identification and quantification of a wide range of compounds, including non-volatile ones. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. dur.ac.ukmpg.de It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.ukencyclopedia.pub While traditionally an offline technique where purified fractions from chromatography are collected for analysis, advancements have led to the development of hyphenated LC-NMR systems.

In an LC-NMR setup, the eluent from the HPLC column flows directly through a specialized NMR flow cell. This allows for the acquisition of NMR spectra (such as ¹H NMR and 2D-NMR) of compounds as they elute from the column. This online coupling provides a powerful tool for the unambiguous identification of unknown impurities or degradation products without the need for laborious fraction collection and isolation. nih.gov For a molecule like Benzeneethanamine, N-octyl-, LC-NMR could be used to confirm its structure in a complex mixture and to characterize any related substances in a single, automated run.

Chemometric Approaches for Data Analysis

The advanced analytical techniques described above generate vast and complex datasets (e.g., chromatograms, spectra). Chemometrics applies mathematical and statistical methods to extract meaningful information from this chemical data. nih.govresearchgate.net In the context of Benzeneethanamine, N-octyl- research, chemometrics can be applied in several ways:

Data Exploration: Unsupervised methods like Principal Component Analysis (PCA) can be used to explore large datasets from multiple analyses to identify patterns, group samples, or detect outliers. nih.govresearchgate.net

Calibration and Quantification: Multivariate calibration methods, such as Partial Least Squares (PLS) regression, can build predictive models that correlate spectral or chromatographic data with the concentration of Benzeneethanamine, N-octyl-, which is particularly useful for analysis in complex matrices where univariate calibration may fail. nih.govnih.gov

Classification: Supervised classification methods like Soft Independent Modeling of Class Analogies (SIMCA) can be used to build models that classify samples, for example, to verify that a production batch of Benzeneethanamine, N-octyl- conforms to quality standards. nih.gov

Multivariate Statistical Analysis of Spectroscopic Data

In the analysis of Benzeneethanamine, N-octyl-, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy generate vast and complex datasets. Each spectrum consists of numerous data points (e.g., absorbance at different wavenumbers or chemical shifts), which can be challenging to interpret individually. Multivariate statistical analysis, a cornerstone of chemometrics, provides powerful tools to analyze these large datasets, identify patterns, and extract relevant chemical information that might otherwise be obscured. researchgate.netnottingham.ac.uk

One of the most common techniques in this domain is Principal Component Analysis (PCA). nih.gov PCA is an unsupervised pattern recognition method that reduces the dimensionality of the data while retaining the most significant variation. nih.gov For instance, in a study involving the synthesis of a series of N-alkylated benzeneethanamine derivatives, including Benzeneethanamine, N-octyl-, spectroscopic data can be collected for each analogue. PCA can then be applied to the spectral data to identify clusters of compounds with similar structural features or to detect outliers from a synthetic batch. nih.govethz.ch

The output of a PCA includes scores and loadings plots. The scores plot visualizes the relationships between the samples, while the loadings plot indicates which variables (e.g., specific wavenumbers in an IR spectrum) are responsible for the observed clustering. This can help in identifying the spectral regions that are most sensitive to structural changes, such as the length of the N-alkyl chain.

To illustrate, consider a hypothetical dataset from the Raman spectroscopy of a series of N-alkyl-benzeneethanamines. The following interactive table represents a simplified scores matrix from a PCA, showing how different analogues might cluster based on their spectral data.

| Compound | Principal Component 1 (PC1) | Principal Component 2 (PC2) |

|---|---|---|

| Benzeneethanamine, N-methyl- | -3.45 | 1.23 |

| Benzeneethanamine, N-ethyl- | -2.89 | 0.98 |

| Benzeneethanamine, N-butyl- | -1.12 | 0.15 |

| Benzeneethanamine, N-hexyl- | 1.54 | -0.76 |

| Benzeneethanamine, N-octyl- | 3.15 | -1.54 |

| Benzeneethanamine, N-decyl- | 4.77 | -2.01 |

In this hypothetical table, PC1 might correlate with the increasing length of the alkyl chain, effectively separating the homologues along this axis.

Other multivariate methods like Partial Least Squares (PLS) regression can be used to build predictive models. For example, by correlating spectroscopic data with a known property (e.g., purity or concentration), a PLS model can be developed to quantify that property in new, unknown samples of Benzeneethanamine, N-octyl- rapidly and non-destructively. manchester.ac.uk

Exploration of Quantitative Structure-Property Relationships (QSPR) in chemical systems

Quantitative Structure-Property Relationship (QSPR) studies are a powerful computational tool used to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties. nih.govnih.gov This approach is fundamental in medicinal chemistry and materials science for predicting the properties of novel compounds without the need for extensive empirical testing. nih.gov For Benzeneethanamine, N-octyl- and its analogues, QSPR can be employed to predict properties such as boiling point, solubility, or lipophilicity (logP).

A QSPR model is developed by first calculating a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum-chemical (e.g., dipole moment). mdpi.com A statistical method, often Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is then used to create a mathematical equation that correlates a selection of these descriptors with the property of interest. nih.govnih.gov

For the N-alkyl-benzeneethanamine series, a QSPR model could be developed to predict a property like the octanol-water partition coefficient (logP), which is crucial for understanding a compound's pharmacokinetic behavior. The model would be built using a "training set" of compounds for which the logP values have been experimentally determined.

Below is an illustrative data table showing hypothetical data for a QSPR study on a series of N-alkyl-benzeneethanamines. The descriptors might include the number of carbon atoms (nC) and the Wiener index (W), a topological descriptor related to molecular branching.

| Compound | Experimental logP | Number of Carbons (nC) | Wiener Index (W) |

|---|---|---|---|

| Benzeneethanamine, N-methyl- | 2.15 | 9 | 84 |

| Benzeneethanamine, N-ethyl- | 2.68 | 10 | 110 |

| Benzeneethanamine, N-butyl- | 3.72 | 12 | 182 |

| Benzeneethanamine, N-hexyl- | 4.76 | 14 | 280 |

| Benzeneethanamine, N-octyl- | 5.80 | 16 | 412 |

A resulting hypothetical QSPR equation might look like: logP = 0.55 * (nC) - 0.005 * (W) - 1.95. This equation could then be used to estimate the logP of other compounds in the series.

The predictive power of the QSPR model is evaluated using internal and external validation techniques to ensure its robustness and applicability. nih.gov Such models are invaluable for prioritizing the synthesis of new derivatives with desired properties, thereby saving significant time and resources in research and development.

Future Research Directions and Unexplored Avenues for Benzeneethanamine, N Octyl

Development of Bio-Inspired Synthetic Methodologies

The pursuit of more efficient, sustainable, and selective chemical synthesis has led to a growing interest in bio-inspired approaches. For Benzeneethanamine, N-octyl-, future research could focus on emulating enzymatic processes to achieve its synthesis. Nature's catalysts, enzymes, operate with remarkable precision, often under mild conditions, offering a green alternative to traditional synthetic routes that may rely on harsh reagents and complex purification steps.

Researchers may explore the use of engineered enzymes or enzyme mimics to catalyze the N-alkylation of phenethylamine (B48288) with an octyl group. This could involve the strategic design of biocatalysts that can selectively bind both substrates and facilitate the formation of the C-N bond. Such a bio-inspired approach could lead to higher yields, reduced byproducts, and a more environmentally benign manufacturing process. The principles of green chemistry would be central to this research, aiming to minimize waste and energy consumption.

Advanced Studies on Its Role in Complex Chemical Systems

The behavior of a molecule is not solely defined by its intrinsic properties but also by its interactions within a complex chemical environment. Future investigations into Benzeneethanamine, N-octyl- should delve into its role and behavior in multi-component systems. This includes studying its interactions with other small molecules, macromolecules, and at interfaces.

Understanding how the lipophilic octyl chain and the polar amine group influence its partitioning and reactivity in heterogeneous systems, such as emulsions or micellar solutions, could reveal potential applications in areas like phase-transfer catalysis or as a stabilizing agent. Advanced spectroscopic and chromatographic techniques could be employed to probe these interactions at a molecular level, providing insights into the thermodynamic and kinetic parameters governing its behavior in complex matrices.

Exploration of Novel Applications in Emerging Material Technologies

The unique combination of an aromatic ring, an amine functional group, and a long alkyl chain in Benzeneethanamine, N-octyl- suggests its potential as a versatile building block or additive in the development of new materials. Future research is anticipated to explore its incorporation into polymers, coatings, and nanomaterials to impart specific functionalities.

For instance, its aromatic moiety could be exploited for π-π stacking interactions in the design of organic electronic materials. The amine group offers a site for further chemical modification or for interaction with acidic surfaces, potentially making it a useful adhesion promoter or surface modifier. The N-octyl group can influence the material's hydrophobicity, solubility, and self-assembly properties. Investigations into its use in creating functional thin films, responsive hydrogels, or as a dispersant for nanoparticles represent promising areas of exploration.

| Potential Application Area | Relevant Property of Benzeneethanamine, N-octyl- |

| Organic Electronics | Aromatic ring for π-π stacking |

| Adhesion Promotion | Amine group for surface interaction |

| Polymer Modification | N-octyl group for hydrophobicity control |

| Nanomaterial Science | Dispersant and surface functionalization agent |

Integration of Machine Learning and AI in Predictive Synthesis and Characterization

The advent of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of reaction outcomes and material properties. researchgate.net Future studies on Benzeneethanamine, N-octyl- can significantly benefit from the integration of these computational tools. ML algorithms can be trained on existing chemical reaction data to predict optimal conditions for its synthesis, potentially accelerating the discovery of novel and more efficient synthetic routes. researchgate.net

Furthermore, AI can be employed to predict the physicochemical properties and potential applications of materials incorporating this compound. By developing quantitative structure-property relationship (QSPR) models, researchers can screen virtual libraries of related structures to identify candidates with desired characteristics without the need for extensive experimental work. This in-silico approach can guide and prioritize experimental efforts, making the research and development process more efficient and cost-effective. The use of neural networks and decision trees could help in correlating its structural parameters with functional properties in various applications. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products